molecular formula C30H50O2 B10852411 Olean-12-en-3beta,15alpha-diol

Olean-12-en-3beta,15alpha-diol

Cat. No.: B10852411
M. Wt: 442.7 g/mol
InChI Key: XVKHGUQJCRRKSC-WXIGGWTCSA-N
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Description

Olean-12-en-3beta,15alpha-diol is a chemical compound belonging to the class of oleanane triterpenoids. This compound is known for its diverse biological activities and potential therapeutic applications. It is characterized by its unique structure, which includes a pentacyclic triterpenoid skeleton with hydroxyl groups at the 3beta and 15alpha positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-3beta,15alpha-diol typically involves the modification of naturally occurring triterpenoids. One common method is the semi-synthetic approach, where a precursor triterpenoid is subjected to specific chemical reactions to introduce the desired functional groups. For example, the hydroxylation of oleanolic acid can be achieved using reagents such as osmium tetroxide or selenium dioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of precursor compounds from plant sources, followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to isolate the desired triterpenoid. Subsequent chemical reactions are then employed to introduce the hydroxyl groups at the specified positions .

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-3beta,15alpha-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated compounds. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Olean-12-en-3beta,15alpha-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes such as topoisomerase and cyclooxygenase, leading to its anti-inflammatory and anticancer effects. Additionally, it influences signaling pathways related to apoptosis, cell proliferation, and oxidative stress, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. The presence of hydroxyl groups at the 3beta and 15alpha positions enhances its solubility and interaction with biological targets, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,4aR,6aR,6bS,7S,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7-diol

InChI

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)18-24(32)30(8)19(20(27)17-25)9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,30)7/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27+,28-,29+,30-/m0/s1

InChI Key

XVKHGUQJCRRKSC-WXIGGWTCSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3([C@H](C2)O)C)C)(C)C)O)C)(C)C

Canonical SMILES

CC1(CCC2(CC(C3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)O)C)C

Origin of Product

United States

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